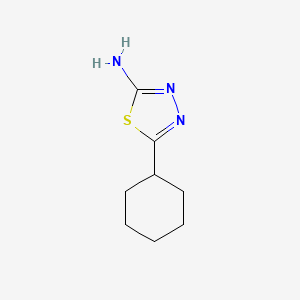

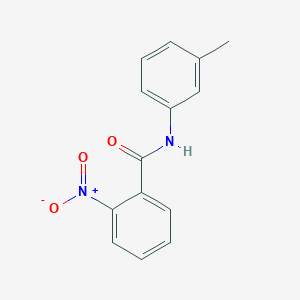

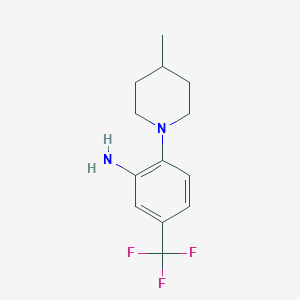

![molecular formula C16H9Cl2NO3 B1348979 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione CAS No. 65146-53-4](/img/structure/B1348979.png)

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

Overview

Description

“2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione” is a chemical compound with the molecular formula C16H9Cl2NO3 . It has a molecular weight of 334.1 g/mol . The compound is also known by several synonyms, including “65146-53-4”, “2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione”, and “2-[2-(2,4-dichlorophenyl)-2-oxoethyl]isoindole-1,3-dione” among others .

Molecular Structure Analysis

The molecular structure of “2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione” can be represented by the InChI string: InChI=1S/C16H9Cl2NO3/c17-9-5-6-12 (13 (18)7-9)14 (20)8-19-15 (21)10-3-1-2-4-11 (10)16 (19)22/h1-7H,8H2 . This string encodes the molecular structure in a standard format that can be used to generate a 2D or 3D representation of the molecule.

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione” include a molecular weight of 334.1 g/mol . The compound has a XLogP3-AA value of 3.6, which is a measure of its lipophilicity . It has zero hydrogen bond donors and three hydrogen bond acceptors .

Scientific Research Applications

Anti-inflammatory Agents

These compounds and their derivatives are promising anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme . This makes them potential candidates for the development of new anti-inflammatory drugs.

Chemotherapeutic Agents

1,3,5-oxadiazine derivatives, which these compounds can be part of, have been studied as potential chemotherapeutic agents . They could be used in the treatment of various types of cancer.

Antibacterial Agents

1,3,5-oxadiazine derivatives have also shown potential as antibacterial agents . They could be used in the development of new antibiotics to combat bacterial infections.

Antifungal Agents

Similarly, these compounds could be used in the development of antifungal agents . This could be particularly useful in treating fungal infections that are resistant to current treatments.

Agricultural Applications

1,3,5-oxadiazine derivatives are of interest for agriculture as insecticides, herbicides, and substances with larvicidal activity . These compounds could be used to protect crops from pests and diseases.

Organic Synthesis

These compounds are not only of interest as biologically active substances but also as synthons or catalysts for organic synthesis . For example, 1,3,5-oxadiazines have been used to obtain ionic liquids, polymers, and explosives .

Future Directions

The future directions for research on “2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione” are not clear from the available literature. However, given the wide range of biological activities exhibited by structurally similar compounds, it could be of interest in the development of new pharmaceuticals or other applications .

properties

IUPAC Name |

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO3/c17-9-5-6-12(13(18)7-9)14(20)8-19-15(21)10-3-1-2-4-11(10)16(19)22/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCLERVOOCVHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353101 | |

| Record name | 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione | |

CAS RN |

65146-53-4 | |

| Record name | 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B1348904.png)

![[(2-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B1348928.png)

![4-[(2-Chlorobenzyl)oxy]aniline](/img/structure/B1348942.png)